2-Nitrobenzylamine hydrochloride

Multicomponent reactions Peptide synthesis Photochemistry

Essential for Ugi 4CR as a stable, non-volatile ammonia equivalent. Unlike generic isomers, its ortho-nitro group enables clean, high-yield photolytic cleavage (254 nm) for dipeptide synthesis (68-93% yields) and caged compound prep. The HCl salt ensures optimal solubility and handling. Ideal for factor Xa and indazole research. Procure this specific isomer for validated synthetic success.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 24835-08-3
Cat. No. B1357096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzylamine hydrochloride
CAS24835-08-3
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
InChIKeyBASJTVIZZDEQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzylamine Hydrochloride (CAS 24835-08-3): Key Properties and Primary Research Applications in Peptide Synthesis and Photochemistry


2-Nitrobenzylamine hydrochloride (CAS 24835-08-3, molecular weight 188.61 g/mol) is an ortho-nitro-substituted benzylamine derivative that functions as a photolabile protecting group for nitrogen centers . The hydrochloride salt form enhances stability and facilitates handling. In synthetic chemistry, this compound is predominantly employed as an ammonia equivalent in Ugi four-component reactions (U-4CR), where its 2-nitrobenzyl moiety enables clean photochemical deprotection under mild UV irradiation (254 nm) to liberate free amines or peptides without isolation of intermediates .

Why 2-Nitrobenzylamine Hydrochloride Cannot Be Interchanged with 4-Nitrobenzylamine or Unsubstituted Benzylamine in Photolabile Protecting Group Strategies


Generic substitution with positional isomers (e.g., 4-nitrobenzylamine) or the parent benzylamine fails because the ortho-nitro substitution pattern is essential for the compound's photolabile properties. The 2-nitrobenzyl group undergoes efficient photochemical cleavage via a well-established intramolecular hydrogen abstraction mechanism that is not available to the para-nitro isomer [1]. Benzylamine lacks the nitro chromophore entirely and cannot serve as a photocleavable ammonia equivalent. In Ugi multicomponent reactions, direct use of ammonia gas is problematic due to volatility, low solubility, and competing side reactions that reduce yield and complicate purification . The 2-nitrobenzylamine framework thus provides a unique combination of stable masked ammonia delivery followed by light-triggered release—a dual functionality not replicated by close structural analogs.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Data for 2-Nitrobenzylamine Hydrochloride


Ugi Four-Component Reaction Yields with 2-Nitrobenzylamine as an Ammonia Equivalent

In a modified Ugi four-component reaction, 2-nitrobenzylamine served as a stable ammonia equivalent, yielding a series of protected dipeptide intermediates. Following one-pot photochemical cleavage (254 nm, 6-13 h), the target dipeptides were isolated in yields of 68-93% across five different substrate combinations, with an average yield of 84.6% . In contrast, direct use of ammonia in Ugi reactions frequently results in lower yields due to volatility and competing side reactions; for example, a 2017 study reported that ammonia-Ugi reactions often proceed with 'low yields and multiple side reactions' unless specialized conditions are employed [1]. The 2-nitrobenzylamine method circumvents these issues by providing a non-volatile, soluble amine source that remains inert until photolytic activation.

Multicomponent reactions Peptide synthesis Photochemistry

Quantum Yield of Photochemical Cleavage for 2-Nitrobenzyl Derivatives

The photochemical cleavage efficiency of 2-nitrobenzyl-protected amines is characterized by high quantum yields. For N-(2-nitrobenzyl)urea—a representative 2-nitrobenzyl amine derivative—irradiation at 308 nm with a single laser pulse afforded a quantum yield of 0.81 for release of free urea [1]. This value substantially exceeds the quantum yields reported for 4-nitrobenzyl-based photolabile systems. For example, the direct photolysis of chloramphenicol (which contains a 4-nitrobenzyl moiety) proceeds with a quantum yield of only ∼3% across the 254-308 nm range [2]. The two orders-of-magnitude difference in photolytic efficiency demonstrates that the ortho-nitro substitution pattern is mechanistically essential for practical photodeprotection applications.

Photolabile protecting groups Caged compounds Quantum yield

Ortho vs. Para Nitrobenzylamine Reactivity in Reductive Cyclization to Indazoles

2-Nitrobenzylamines undergo efficient reductive cyclization to 2H-indazoles when treated with low-valent titanium reagents (TiCl₄/Zn) in the presence of triethylamine. A 2012 study demonstrated that this method provides 'higher yields' and 'shorter reaction time' compared to previous approaches using Sn, Zn, or Fe in acidic medium, electrochemical reduction, or SnCl₂·2H₂O, all of which suffered from 'unsatisfactory yields' and side-product formation [1]. Critically, the ortho-nitro substitution is indispensable for this cyclization pathway; the corresponding 4-nitrobenzylamines (para isomers) do not undergo analogous reductive cyclization to indazoles because the nitro group is positioned too far from the benzylic amine to enable intramolecular N–N bond formation. This structural requirement imposes a strict constraint on substrate selection for indazole library synthesis.

Heterocycle synthesis Indazole Reductive cyclization

2-Nitrobenzylamine as a Privileged Building Block for Factor Xa Inhibitor Scaffolds

2-Nitrobenzylamine hydrochloride is a validated reactant for constructing aminomethylphenylamine scaffolds that serve as core structural motifs in factor Xa inhibitors . In contrast, unsubstituted benzylamine and 4-nitrobenzylamine lack the ortho-nitro functionality that enables subsequent reduction to the corresponding aniline derivative—a key step in generating the aminomethylphenylamine pharmacophore. The ortho-nitro group can be selectively reduced to an amino group under conditions that preserve other reducible functionalities, providing a synthetic handle not available to the para isomer. While direct comparative yield data for this specific transformation are not publicly available in vendor-accessible literature, the documented use of this compound in multiple patent-relevant inhibitor syntheses establishes its role as a preferred building block over its analogs .

Medicinal chemistry Factor Xa inhibition Anticoagulant

Procurement-Driven Application Scenarios for 2-Nitrobenzylamine Hydrochloride


One-Pot Peptide Synthesis via Photocleavable Ugi Reactions

For peptide chemists and medicinal chemistry teams employing multicomponent Ugi reactions, 2-nitrobenzylamine hydrochloride provides a non-volatile, soluble ammonia equivalent that eliminates the handling challenges of ammonia gas. The one-pot protocol—Ugi condensation followed by 254 nm photolysis—delivers dipeptides in 68-93% yields without intermediate purification . This workflow is particularly advantageous for synthesizing libraries of α,α-disubstituted amino acid derivatives and unnatural dipeptides where ammonia introduction via conventional means is inefficient.

Caged Compound Preparation for Chemical Biology and Photopharmacology

The 2-nitrobenzyl group is the archetypal photolabile protecting group for nitrogen centers in caged neurotransmitters, caged enzyme substrates, and photopharmacological probes. The high quantum yield (0.81 for N-(2-nitrobenzyl)urea derivatives) enables rapid, complete deprotection with minimal UV exposure [1]. Researchers requiring a reliable, well-characterized photocage with orthogonal deprotection compatibility should select 2-nitrobenzylamine hydrochloride as the foundational building block.

Indazole Library Synthesis for Antitumor and Anti-HIV Drug Discovery

Medicinal chemistry groups synthesizing 2H-indazole-containing compounds for oncology or antiviral programs benefit from the reductive cyclization of 2-nitrobenzylamines using TiCl₄/Zn. This method offers superior yields and shorter reaction times relative to earlier Sn-, Zn-, or Fe-mediated reductions [2]. Critically, 4-nitrobenzylamine analogs cannot undergo this cyclization, making the ortho-substituted compound indispensable for this synthetic route.

Factor Xa Inhibitor Scaffold Construction

In anticoagulant drug discovery, 2-nitrobenzylamine hydrochloride serves as a validated reactant for assembling aminomethylphenylamine core structures. The ortho-nitro group provides a synthetic handle for selective reduction to an aniline intermediate—a transformation not accessible from the para-nitro isomer . Procurement for factor Xa inhibitor projects should prioritize this compound over other nitrobenzylamine isomers based on documented synthetic precedent.

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